Cas no 1602587-14-3 (3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile)

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile 化学的及び物理的性質
名前と識別子
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- 2-Propynenitrile, 3-(2-chloro-6-fluorophenyl)-
- 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile
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- MDL: MFCD28149219
- インチ: 1S/C9H3ClFN/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H
- InChIKey: QQTXIDFNZYYMPW-UHFFFAOYSA-N
- ほほえんだ: C(#N)C#CC1=C(F)C=CC=C1Cl
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331957-5.0g |
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |
1602587-14-3 | 5.0g |
$2154.0 | 2023-02-23 | ||
Enamine | EN300-331957-10.0g |
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |
1602587-14-3 | 10.0g |
$2708.0 | 2023-02-23 | ||
Enamine | EN300-331957-1.0g |
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |
1602587-14-3 | 1.0g |
$821.0 | 2023-02-23 | ||
Enamine | EN300-331957-5g |
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |
1602587-14-3 | 5g |
$2154.0 | 2023-09-04 | ||
Enamine | EN300-331957-1g |
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |
1602587-14-3 | 1g |
$821.0 | 2023-09-04 | ||
Enamine | EN300-331957-2.5g |
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |
1602587-14-3 | 2.5g |
$1701.0 | 2023-09-04 | ||
Enamine | EN300-331957-10g |
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |
1602587-14-3 | 10g |
$2708.0 | 2023-09-04 |
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrileに関する追加情報
Introduction to 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile (CAS No. 1602587-14-3)
3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile, with the chemical formula C9H4ClFNCN, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aryl propargyl nitriles, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of both chloro and fluoro substituents on the aromatic ring enhances its pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents.
The CAS number 1602587-14-3 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. The molecular structure of 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile features a benzene ring substituted with a chloro group at the 2-position and a fluoro group at the 6-position, connected to a propargyl nitrile group. This specific arrangement contributes to its unique electronic and steric properties, which are crucial for its interaction with biological targets.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. Aryl propargyl nitriles have been identified as promising candidates due to their ability to modulate enzyme activity and receptor binding. Specifically, compounds like 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile have shown potential in inhibiting kinases and other enzymes involved in cancer progression. For instance, studies have demonstrated that modifications in the aromatic ring can significantly alter the binding affinity and selectivity of these compounds towards their biological targets.
One of the most compelling aspects of 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile is its versatility in drug design. The chloro and fluoro substituents not only enhance the lipophilicity of the molecule but also influence its metabolic stability and pharmacokinetic profile. These properties are essential for developing drugs that can achieve optimal bioavailability and therapeutic efficacy. Additionally, the propargyl nitrile moiety serves as a versatile handle for further chemical modifications, allowing researchers to explore various structural analogs with enhanced biological activity.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies using 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile have revealed its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The interaction between this compound and CDK enzymes has been mapped, providing insights into its mechanism of action. These findings have laid the groundwork for designing next-generation kinase inhibitors with improved potency and selectivity.
The synthesis of 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile involves multi-step organic reactions, typically starting from commercially available precursors such as 2-chloro-6-fluorobenzonitrile. The propargylation step is a key step in this synthesis, where a propargyl group is introduced via Sonogashira coupling or other cross-coupling reactions. The efficiency and yield of this step are crucial for obtaining high-purity material suitable for further pharmacological studies.
In conclusion, 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile (CAS No. 1602587-14-3) represents a promising lead compound in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive candidate for further development into novel therapeutic agents. As research in medicinal chemistry continues to evolve, compounds like this are likely to play a significant role in addressing unmet medical needs.
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